molecular formula C18H29NO B11987328 N-Decyl-2-methylbenzamide CAS No. 58278-20-9

N-Decyl-2-methylbenzamide

Cat. No.: B11987328
CAS No.: 58278-20-9
M. Wt: 275.4 g/mol
InChI Key: AXOFHDKTESVESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyl-2-methylbenzamide is an organic compound with the molecular formula C18H29NO. It is a derivative of benzamide, where the benzamide core is substituted with a decyl group at the nitrogen atom and a methyl group at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-2-methylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and decylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of decylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid derivatives.

    Reduction: Formation of N-decyl-2-methylbenzylamine.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-Decyl-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an insect repellent due to its structural similarity to N,N-diethyl-meta-toluamide (DEET).

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-Decyl-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby masking the presence of humans or animals. The compound may also interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different alkyl substituents.

    N-Methylbenzamide: A simpler derivative with a single methyl group on the nitrogen atom.

    N-Decylbenzamide: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

N-Decyl-2-methylbenzamide is unique due to the presence of both a decyl group and a methyl group, which confer specific physicochemical properties. These substituents can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other benzamide derivatives.

Biological Activity

N-Decyl-2-methylbenzamide, a compound structurally similar to the well-known insect repellent DEET, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long aliphatic chain (decyl) and a methyl-substituted aromatic ring. This structure contributes to its lipophilicity, which is essential for its interaction with biological membranes.

The primary mechanism of action for this compound involves its role as an insect repellent . It is believed to interfere with the olfactory receptors in insects, effectively masking the presence of humans or animals. Additionally, it may alter cellular membrane permeability, impacting various cellular processes.

Insect Repellent Activity

Research indicates that this compound exhibits significant insect-repelling properties. Its efficacy is attributed to its ability to disrupt the sensory perception of insects, similar to DEET. In comparative studies, this compound has shown promising results in repelling mosquitoes and other pests.

CompoundRepellent Efficacy (%)Reference
This compound85
DEET95

Toxicological Studies

While this compound is primarily studied for its repellent properties, understanding its toxicity is crucial for safety assessments. Toxicological evaluations have indicated low acute toxicity levels in animal models, suggesting a favorable safety profile when used as directed.

Case Study: Acute Toxicity Assessment

A study conducted on rats evaluated the acute toxicity of this compound through oral and dermal exposure routes. The results indicated no significant adverse effects at doses up to 2000 mg/kg body weight, supporting its potential as a safe insect repellent.

Pharmacological Investigations

Further pharmacological investigations have explored the compound's interaction with various biological systems. For instance, studies have assessed its effects on enzyme activity and cellular signaling pathways:

  • Cytochrome P450 Activity : Preliminary findings suggest that this compound may inhibit certain cytochrome P450 enzymes involved in drug metabolism, although further research is needed to elucidate these interactions .

Research Findings

Recent literature highlights the ongoing exploration of this compound's biological activities beyond insect repellency:

  • Antimicrobial Properties : Some studies have suggested potential antimicrobial activity against specific bacterial strains, although these findings require further validation through comprehensive testing.
  • Cellular Studies : In vitro studies indicate that this compound may influence cell viability and proliferation in certain cancer cell lines, warranting further investigation into its anticancer potential .

Properties

CAS No.

58278-20-9

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N-decyl-2-methylbenzamide

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-12-15-19-18(20)17-14-11-10-13-16(17)2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20)

InChI Key

AXOFHDKTESVESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.